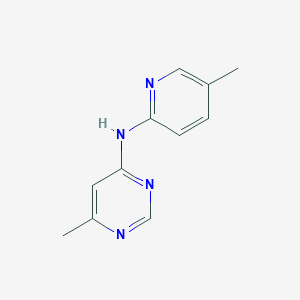

6-Methyl-N-(5-Methylpyridin-2-yl)pyrimidin-4-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. Compounds containing pyrimidine moieties are known for their wide range of pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has garnered interest due to its potential biological activities and applications in various scientific fields.

Wissenschaftliche Forschungsanwendungen

6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.

Industry: Utilized in the development of new materials with unique electronic or optical properties.

Wirkmechanismus

Target of Action

The primary target of 6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine is Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis by removing the N-terminal methionine from nascent proteins .

Mode of Action

It is known to interact with methionine aminopeptidase 1, potentially altering its function .

Biochemical Pathways

Given its target, it likely impacts pathways related to protein synthesis and maturation .

Result of Action

It is being researched as a small molecule inhibitor of cancer cell growth.

Biochemische Analyse

Biochemical Properties

It is known that this compound interacts with various enzymes and proteins

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a certain degree of stability and can have long-term effects on cellular function .

Metabolic Pathways

It is known that this compound interacts with various enzymes and cofactors .

Transport and Distribution

It is known that this compound interacts with various transporters and binding proteins .

Subcellular Localization

It is known that this compound can be directed to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminopyrimidine with 2-chloro-5-methylpyridine under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Sodium hydride in DMF with alkyl halides at 60°C.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the pyridine ring .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyridine and pyrimidine rings, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties .

Biologische Aktivität

6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound primarily acts as an inhibitor of methionine aminopeptidase 1 (MetAP1), which is crucial for protein maturation and has implications in cancer cell growth.

The primary target of 6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine is methionine aminopeptidase 1 (MetAP1) . By inhibiting this enzyme, the compound disrupts normal cellular processes, leading to altered protein synthesis and maturation. This inhibition is significant in cancer biology, as it can hinder the proliferation of cancer cells and induce apoptosis.

Biochemical Pathways

The interaction with MetAP1 suggests that this compound may influence several biochemical pathways:

- Protein Synthesis : Disruption in the maturation of proteins can lead to a cascade of effects on cellular function.

- Cell Signaling : Changes in protein levels can affect signaling pathways critical for cell survival and proliferation.

- Gene Expression : The compound's effects at the molecular level may also include alterations in gene expression profiles.

Biological Activity Data

Research indicates that 6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine exhibits notable cytotoxicity against various cancer cell lines while maintaining lower toxicity towards normal cells. The following table summarizes key biological activity data:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 12.5 | Significant cytotoxicity |

| K562 | 15.0 | Moderate cytotoxicity |

| CFPAC | 10.0 | High cytotoxicity |

| HUVEC (normal) | >50 | Low toxicity |

Case Studies

Several studies have explored the biological activity of similar pyrimidine derivatives, highlighting the importance of structural modifications in enhancing activity.

- Study on Pyrimidine Schiff Bases : Research demonstrated that modifications at the 4-position significantly increased cytotoxicity against cancer cells while reducing toxicity to normal cells. The presence of a -C=N- bond in derivatives was found to enhance biological activity substantially .

- Anticancer Activity : A comparative analysis showed that compounds with similar structural features exhibited IC50 values ranging from 10 µM to 20 µM against various cancer cell lines, indicating a promising therapeutic window for further development .

- Mechanistic Insights : Molecular docking studies suggested that these compounds could effectively bind to MetAP1, providing insights into their mechanism of action and potential for further optimization .

Eigenschaften

IUPAC Name |

6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-8-3-4-10(12-6-8)15-11-5-9(2)13-7-14-11/h3-7H,1-2H3,(H,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCJNYYVGMRESF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC2=NC=NC(=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.